REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br:12]Br.P(Cl)(Cl)Cl>C(OCC)(=O)C>[Br:12][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:1]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
WASH
|
Details
|
The organic phase was washed with aqueous saturated NaHSO3 (3×)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |